1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-benzo[ij]quinolizine-2-carboxylic acid methyl ester
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Overview
Description
1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-benzo[ij]quinolizine-2-carboxylic acid methyl ester is a complex organic compound belonging to the quinolizine family This compound is characterized by its unique structure, which includes a quinolizine core fused with a benzo ring, and functional groups such as a hydroxy group, a keto group, and a carboxylic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-benzo[ij]quinolizine-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method starts with the condensation of 1,2,3,4-tetrahydroquinoline with triethyl-methane tricarboxylate under high-temperature conditions (around 220°C) to form the intermediate ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate . This intermediate is then subjected to further esterification and hydrolysis reactions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-benzo[ij]quinolizine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various quinolizine derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-benzo[ij]quinolizine-2-carboxylic acid methyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-benzo[ij]quinolizine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and keto groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the quinolizine core can intercalate with DNA, potentially affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid alkylamides
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids
Uniqueness
Compared to similar compounds, 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-benzo[ij]quinolizine-2-carboxylic acid methyl ester stands out due to its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
methyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-19-14(18)10-12(16)9-6-2-4-8-5-3-7-15(11(8)9)13(10)17/h2,4,6,16H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVVQVYUUMJEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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